tert-Butyl (2-((5-bromopyridin-2-yl)thio)ethyl)carbamate
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Overview
Description
tert-Butyl (2-((5-bromopyridin-2-yl)thio)ethyl)carbamate is a chemical compound with the molecular formula C12H17BrN2O2S It is a derivative of pyridine, featuring a bromine atom at the 5-position and a thioether linkage to an ethyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((5-bromopyridin-2-yl)thio)ethyl)carbamate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Thioether Formation: The 5-bromopyridine is then reacted with an appropriate thiol compound under basic conditions to form the thioether linkage.
Carbamate Formation: The resulting thioether is treated with tert-butyl chloroformate and a base such as triethylamine to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((5-bromopyridin-2-yl)thio)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used, such as azido derivatives or alkoxy derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thioether.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (2-((5-bromopyridin-2-yl)thio)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((5-bromopyridin-2-yl)thio)ethyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and carbamate groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-bromopyridin-2-yl)carbamate: Similar structure but lacks the thioether linkage.
tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate: Similar structure but with bromine at the 3-position.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Contains a different heterocyclic core.
Uniqueness
tert-Butyl (2-((5-bromopyridin-2-yl)thio)ethyl)carbamate is unique due to its combination of a bromopyridine moiety with a thioether and carbamate group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromopyridin-2-yl)sulfanylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)14-6-7-18-10-5-4-9(13)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPBPMYPYLAXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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